[4-(4-Bromobutyl)phenyl](phenyl)methanone
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Overview
Description
4-(4-Bromobutyl)phenylmethanone: is an organic compound that features a bromobutyl group attached to a phenyl ring, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)phenylmethanone typically involves the bromination of butylbenzene derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of 4-(4-Bromobutyl)phenylmethanone may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(4-Bromobutyl)phenylmethanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Products include alcohols, amines, or thioethers.
Oxidation: Products include ketones or carboxylic acids.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
- Studied for its interactions with biological molecules and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Bromobutyl)phenylmethanone involves its ability to participate in nucleophilic substitution and oxidation reactions. The bromine atom serves as a good leaving group, making the compound reactive towards nucleophiles. The phenyl ring provides resonance stabilization, facilitating various chemical transformations .
Comparison with Similar Compounds
- (4-Bromobutoxy)benzene
- 4-Phenoxybutyl bromide
- Phenoxybutyl bromide
Uniqueness:
- The presence of both a bromobutyl group and a methanone group makes 4-(4-Bromobutyl)phenylmethanone unique compared to its analogs.
- Its reactivity and potential applications in diverse fields set it apart from similar compounds .
Properties
CAS No. |
92686-45-8 |
---|---|
Molecular Formula |
C17H17BrO |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
[4-(4-bromobutyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H17BrO/c18-13-5-4-6-14-9-11-16(12-10-14)17(19)15-7-2-1-3-8-15/h1-3,7-12H,4-6,13H2 |
InChI Key |
BZCPIIQSBNKTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCBr |
Origin of Product |
United States |
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